2-{[(3-Chlorophenyl)carbamoyl]amino}-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 2-{[(3-Chlorophenyl)carbamoyl]amino}-4,5-dimethylthiophene-3-carboxamide typically involves the condensation of 3-chloroaniline with a thiophene carboxylic acid derivative under specific reaction conditions. The process may include steps such as:
Condensation Reaction: The reaction between 3-chloroaniline and a thiophene carboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Chemical Reactions Analysis
2-{[(3-Chlorophenyl)carbamoyl]amino}-4,5-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized thiophene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{[(3-Chlorophenyl)carbamoyl]amino}-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Interacting with Receptors: Modulating the activity of receptors involved in cell signaling pathways, which can influence cellular responses and therapeutic outcomes.
Comparison with Similar Compounds
2-{[(3-Chlorophenyl)carbamoyl]amino}-4,5-dimethylthiophene-3-carboxamide can be compared with other thiophene derivatives to highlight its uniqueness:
Tipepidine: A thiophene derivative used as an antitussive agent.
These comparisons emphasize the diverse applications and unique properties of this compound in various fields.
Properties
CAS No. |
6386-45-4 |
---|---|
Molecular Formula |
C14H14ClN3O2S |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C14H14ClN3O2S/c1-7-8(2)21-13(11(7)12(16)19)18-14(20)17-10-5-3-4-9(15)6-10/h3-6H,1-2H3,(H2,16,19)(H2,17,18,20) |
InChI Key |
VUJIUUIMFJWBPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)NC2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
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